Cas no 105314-53-2 ((+)-Tomoxetine)
(+)-Tomoxetine Chemical and Physical Properties
Names and Identifiers
-
- (S)-Tomoxetine
- (+)-Tomoxetine
- 33ZZJ3T1SC
- (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
- 8696AH
- PDSP1_000505
- PDSP2_000503
- SB30405
- (S)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine
-
- MDL: MFCD09026507
- Inchi: 1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1
- InChI Key: VHGCDTVCOLNTBX-KRWDZBQOSA-N
- SMILES: O(C1C=CC=CC=1C)[C@H](C1C=CC=CC=1)CCNC
Computed Properties
- Exact Mass: 255.162314g/mol
- Monoisotopic Mass: 255.162314g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 21.3
- Molecular Weight: 255.35g/mol
Experimental Properties
- Melting Point: NA
- Boiling Point: NA
(+)-Tomoxetine Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
(+)-Tomoxetine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1151-1g |
(S)-Tomoxetine |
105314-53-2 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1151-5g |
(S)-Tomoxetine |
105314-53-2 | 97% | 5g |
16621.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1151-500mg |
(S)-Tomoxetine |
105314-53-2 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510954-50mg |
(S)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |
105314-53-2 | 98% | 50mg |
¥1718.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510954-100mg |
(S)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |
105314-53-2 | 98% | 100mg |
¥2336.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510954-250mg |
(S)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |
105314-53-2 | 98% | 250mg |
¥3307.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510954-500mg |
(S)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |
105314-53-2 | 98% | 500mg |
¥6517.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510954-1g |
(S)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine |
105314-53-2 | 98% | 1g |
¥11001.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1122421-50mg |
(S)-Tomoxetine |
105314-53-2 | 95% | 50mg |
$190 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1122421-100mg |
(S)-Tomoxetine |
105314-53-2 | 95% | 100mg |
$255 | 2025-02-25 |
(+)-Tomoxetine Suppliers
(+)-Tomoxetine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on (+)-Tomoxetine
Introduction to (+)-Tomoxetine (CAS No. 105314-53-2)
(+)-Tomoxetine, identified by the Chemical Abstracts Service Number (CAS No.) 105314-53-2, is a significant compound in the field of pharmaceutical chemistry and neurobiology. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in the treatment of various neurological disorders. The structural and functional characteristics of (+)-Tomoxetine make it a valuable subject of study for researchers exploring novel therapeutic strategies.
The molecular structure of (+)-Tomoxetine is characterized by its stereochemistry, which plays a crucial role in its biological activity. As a selective norepinephrine reuptake inhibitor (SNRI), it interacts with neurotransmitter systems in the brain, particularly those involving norepinephrine and dopamine. This interaction is pivotal in modulating mood, attention, and cognitive functions, making (+)-Tomoxetine a candidate for therapeutic intervention in conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Recent advancements in neuropharmacology have highlighted the importance of precise targeting of neurotransmitter systems to achieve therapeutic efficacy while minimizing side effects. (+)-Tomoxetine has been studied for its potential to enhance neuronal signaling by inhibiting the reuptake of norepinephrine, thereby increasing its availability in synaptic clefts. This mechanism has been explored in clinical trials and preclinical studies, demonstrating promising results in improving cognitive function and emotional regulation.
The pharmacokinetic profile of (+)-Tomoxetine is another critical aspect that contributes to its potential as a therapeutic agent. Studies have shown that it exhibits moderate solubility in water and lipids, allowing for versatile administration routes such as oral tablets or intravenous injections. Additionally, its metabolic pathways have been extensively analyzed to understand how it is processed within the body, which is essential for optimizing dosages and minimizing adverse effects.
In recent years, research on (+)-Tomoxetine has expanded to include investigations into its role in neuroprotection and anti-inflammatory responses. Emerging evidence suggests that it may have neuroprotective properties by modulating oxidative stress and inflammation pathways in the brain. These findings are particularly intriguing given the increasing recognition of neuroinflammation as a contributing factor in various neurological disorders.
The synthesis of (+)-Tomoxetine has also been a focus of research, with scientists developing efficient synthetic routes to produce the compound on an industrial scale. Advances in synthetic methodologies have enabled the production of high-purity batches, which are essential for rigorous clinical testing and commercialization. The development of green chemistry principles has further enhanced the sustainability of these synthetic processes, reducing environmental impact while maintaining high yields.
Clinical trials involving (+)-Tomoxetine have reported promising results in patients with ADHD and depression. These trials have demonstrated improvements in attention span, emotional stability, and overall quality of life among participants. However, challenges remain regarding long-term safety and potential interactions with other medications commonly prescribed for these conditions. Ongoing research aims to address these issues through comprehensive monitoring programs and dose optimization strategies.
The future prospects for (+)-Tomoxetine are bright, with ongoing studies exploring its potential applications in other neurological conditions such as Parkinson's disease and Alzheimer's disease. The compound's ability to modulate neurotransmitter systems suggests that it may have broader therapeutic implications beyond its current indications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to accelerate the development and approval process for new applications.
In conclusion, (+)-Tomoxetine (CAS No. 105314-53-2) represents a significant advancement in the field of neuropharmacology. Its unique pharmacological properties, combined with promising clinical results, position it as a valuable therapeutic agent for various neurological disorders. Continued research into its mechanisms of action, synthesis methods, and clinical applications will further solidify its role in modern medicine.
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